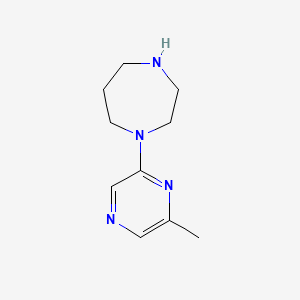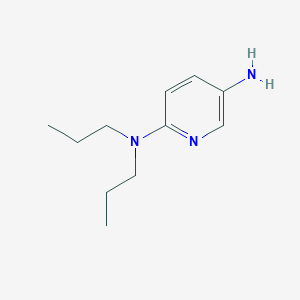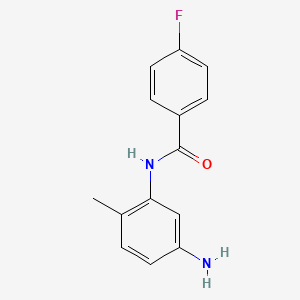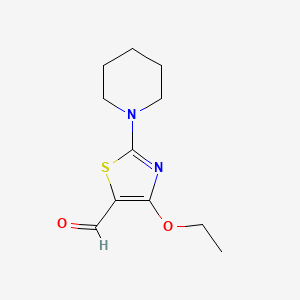
1-(6-Methylpyrazin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Moser and Vaughan (2004) focused on the synthesis and characterization of a series of compounds including 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. These compounds, similar to 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, were found to be stable crystalline solids or oils, characterized by various spectroscopic techniques (Moser & Vaughan, 2004).
Applications in Medicine and Pharmacology
- Spencer et al. (2009) reported the synthesis of palladacycles, which include structures related to this compound, and their evaluation as cytotoxic agents and cathepsin B inhibitors. This indicates a potential application in cancer therapy (Spencer et al., 2009).
- Fanter et al. (2017) synthesized 1,4-diazepanes with various substituents, indicating their potential as σ1 receptor ligands, which can be relevant in neuropharmacology and cancer treatment (Fanter et al., 2017).
Material Science and Catalysis
- Schmidt et al. (2013) explored Iron(II) complexes of amine/imine N5 chelate ligands containing a 1,4-diazepane core. These complexes have potential applications in material science and as catalysts in various chemical reactions (Schmidt et al., 2013).
- Saravanan et al. (2014) synthesized Mn(II) complexes with diazepane backbones, which demonstrated effectiveness in catalytic olefin epoxidation, an important reaction in industrial chemistry (Saravanan et al., 2014).
Safety and Hazards
Future Directions
The compound has been obtained from the deep-sea actinomycete Serinicoccus profundi sp. nov . This has attracted more attention from scientists discovering novel compounds from marine-derived actinomycetes, especially those from deep-sea sediments . Therefore, the future direction could be to explore more about its potential uses and effects.
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNXEGORWZCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594683 |
Source


|
| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-23-5 |
Source


|
| Record name | Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














